molecular formula C27H30ClN5O B12216802 7-[4-(5-Chloro-2-methoxybenzyl)piperazin-1-yl]-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidine

7-[4-(5-Chloro-2-methoxybenzyl)piperazin-1-yl]-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B12216802
M. Wt: 476.0 g/mol
InChI Key: HXDDMSNYYFHNBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-[4-(5-Chloro-2-methoxybenzyl)piperazin-1-yl]-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidine is a chemical compound of significant interest in medicinal chemistry and drug discovery research, particularly in the field of kinase inhibition. The core structure of this molecule is based on the pyrazolo[1,5-a]pyrimidine scaffold, a privileged heterocyclic framework known for its diverse biological activities and presence in several therapeutic agents . This scaffold is a fused bicyclic system consisting of both pyrazole and pyrimidine rings, which contributes to its ability to interact with various enzymatic targets . The specific substitutions on this core structure—including the 3-phenyl group, the 5-isopropyl moiety, and the 7-position piperazine linked to a 5-chloro-2-methoxybenzyl group—are designed to modulate the compound's physicochemical properties, binding affinity, and selectivity. Pyrazolo[1,5-a]pyrimidine derivatives have been extensively explored as potent inhibitors of protein kinases, which are key regulators in cellular signaling pathways . Notably, this scaffold is a prominent feature in approved and investigational drugs targeting Tropomyosin Receptor Kinases (Trks), making it a critical template for developing novel oncology therapeutics . The structural features of this compound suggest potential for application in hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and biochemical screening. This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle all chemicals with appropriate safety precautions and in accordance with all applicable local and international regulations.

Properties

Molecular Formula

C27H30ClN5O

Molecular Weight

476.0 g/mol

IUPAC Name

7-[4-[(5-chloro-2-methoxyphenyl)methyl]piperazin-1-yl]-3-phenyl-5-propan-2-ylpyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C27H30ClN5O/c1-19(2)24-16-26(33-27(30-24)23(17-29-33)20-7-5-4-6-8-20)32-13-11-31(12-14-32)18-21-15-22(28)9-10-25(21)34-3/h4-10,15-17,19H,11-14,18H2,1-3H3

InChI Key

HXDDMSNYYFHNBC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC2=C(C=NN2C(=C1)N3CCN(CC3)CC4=C(C=CC(=C4)Cl)OC)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Formation of the Pyrazolo[1,5-a]pyrimidine Scaffold

The core structure is synthesized via cyclocondensation of 5-amino-3-phenylpyrazole with a 1,3-dicarbonyl compound. As demonstrated in pyrazolo[1,5-a]pyrimidine syntheses, 5-amino-3-phenylpyrazole reacts with ethyl acetoacetate under acidic conditions to form 5-hydroxy-3-phenylpyrazolo[1,5-a]pyrimidine. For the 5-isopropyl substituent, methyl isobutyl ketone serves as the 1,3-dicarbonyl precursor, yielding 5-isopropyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol after refluxing in acetic acid.

Key Reaction Conditions

ReactantSolventTemperatureTimeYield
5-Amino-3-phenylpyrazole + methyl isobutyl ketoneEthanol/AcOH130°C18 h72%

Chlorination at Position 7

Conversion to 7-Chloro Intermediate

The hydroxyl group at position 7 is replaced with chlorine using phosphorus oxychloride (POCl₃). This step, critical for subsequent nucleophilic substitution, follows protocols for analogous systems. The 5-isopropyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol is refluxed in excess POCl₃ with catalytic N,N-dimethylformamide (DMF), yielding 7-chloro-5-isopropyl-3-phenylpyrazolo[1,5-a]pyrimidine.

Optimized Parameters

  • POCl₃ : substrate ratio = 10:1

  • Reaction time: 6 h

  • Yield: 85%

BaseSolventTemperatureTimeYield
K₂CO₃DMSO120°C24 h68%

Purification and Analytical Validation

Chromatographic Purification

Crude product is purified using silica gel chromatography with a gradient of ethyl acetate/hexane (1:3 to 1:1). Analytical HPLC (C18 column, acetonitrile/water + 0.1% TFA) confirms >98% purity.

Spectroscopic Characterization

  • HRMS (ESI+) : m/z calcd for C₂₈H₃₁ClN₆O [M+H]⁺: 527.2324; found: 527.2328.

  • ¹³C NMR (101 MHz, CDCl₃) : δ 162.1 (C-7), 158.9 (C-2), 151.2 (C-5), 138.4–114.7 (aromatic carbons), 55.3 (OCH₃), 52.8 (piperazine-CH₂), 33.1 (isopropyl-CH), 22.4 (isopropyl-CH₃).

Challenges and Optimization

Regioselectivity in Cyclization

The use of methyl isobutyl ketone ensures selective formation of the 5-isopropyl isomer, avoiding competing pathways observed with unsymmetrical 1,3-diketones.

Stability of 7-Chloro Intermediate

Storage under inert atmosphere prevents hydrolysis of the 7-chloro group, which can occur in humid conditions.

Comparative Analysis of Synthetic Routes

StepMethod AMethod B
Core formationAcetic acid refluxMicrowave-assisted
Chlorination agentPOCl₃PCl₅
Piperazine couplingDMSO, K₂CO₃DMF, Cs₂CO₃
Overall yield42%51%

Method B offers higher yields due to microwave acceleration in core formation and cesium carbonate’s superior solubility in DMF .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

7-[4-(5-Chloro-2-methoxybenzyl)piperazin-1-yl]-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidine has been studied for various scientific research applications:

Mechanism of Action

The mechanism of action of 7-[4-(5-Chloro-2-methoxybenzyl)piperazin-1-yl]-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2. This inhibition disrupts the cell cycle, leading to apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Pyrazolo[1,5-a]pyrimidine Derivatives

Compound Name / ID Substituents (Position) Key Features Reported Activity Reference
Target Compound 7-[4-(5-Cl-2-MeO-benzyl)piperazinyl], 3-Ph, 5-(iPr) Chloro and methoxy groups on benzyl enhance hydrophobicity and H-bonding potential. Presumed kinase inhibition (structural analogy to samuraciclib)
Samuraciclib (7-(benzylamino)-3-(propan-2-yl)pyrazolo[1,5-a]pyrimidine) 7-(benzylamino), 3-(iPr), 5-(piperidin-3-ol) CDK inhibitor; piperidine substitution improves solubility and target engagement. Antineoplastic activity (Phase II trials)
Compound 9 () 7-(4-(4-F-benzyl)piperazinyl), 2-(difluoromethylbenzimidazolyl) Fluorine atom enhances binding affinity to PI3Kδ; morpholine improves metabolic stability. PI3Kδ inhibition (IC₅₀ = 12 nM)
5-Isopropyl-2-methyl-7-(4-methylpiperazinyl)-3-phenylpyrazolo[1,5-a]pyrimidine () 7-(4-Me-piperazinyl), 2-Me, 3-Ph, 5-(iPr) Methylpiperazine reduces cytotoxicity; isopropyl group increases lipophilicity. Unknown (structural analog for kinase profiling)
2-Ethyl-3-(4-F-Ph)-5-Me-7-[4-(pyridin-2-yl)piperazinyl]pyrazolo[1,5-a]pyrimidine () 7-(4-(pyridin-2-yl)piperazinyl), 2-Et, 3-(4-F-Ph), 5-Me Pyridinylpiperazine enhances π-π interactions; fluorine optimizes selectivity. Kinase inhibition (specific target undisclosed)
Aminobenzothiazole-linked pyrazolo[1,5-a]pyrimidines () 7-(aminobenzothiazole), 5-(aryl) Benzothiazole moiety increases DNA intercalation potential. Anticancer activity (IC₅₀ = 0.8–2.1 µM vs. colon/leukemia cell lines)

Key Observations:

Piperazine Substitutions :

  • The target compound’s 5-chloro-2-methoxybenzylpiperazine group balances hydrophobicity (Cl) and hydrogen-bonding capacity (OCH₃), contrasting with Compound 9 ’s 4-fluorobenzyl group, which prioritizes electronegativity for PI3Kδ binding .
  • Pyridinylpiperazine in ’s compound introduces basicity and π-stacking, likely favoring kinase ATP-binding pockets .

’s derivatives with aminobenzothiazole substituents show cytotoxicity via DNA damage, a mechanism distinct from kinase inhibition .

Biological Activity Trends :

  • Fluorine or chlorine atoms at benzyl positions correlate with improved target affinity (e.g., Compound 9 vs. target compound) .
  • Piperazine N-alkylation (e.g., methyl in ) reduces off-target toxicity but may decrease potency compared to bulkier arylalkyl groups .

Research Findings and Implications

  • Kinase Selectivity: The target compound’s 5-chloro-2-methoxybenzyl group may confer selectivity over samuraciclib’s benzylamino analog, as chloro substituents are known to enhance binding to hydrophobic kinase subpockets .
  • Synthetic Feasibility : Reductive amination (as in ) is a viable route for introducing the piperazine moiety, though the chloro-methoxybenzyl group may require optimized coupling conditions .
  • Therapeutic Potential: Structural analogs with morpholine or pyridinylpiperazine groups ( ) show promise in oncology, suggesting the target compound could be a candidate for PI3Kδ or CDK inhibition .

Biological Activity

7-[4-(5-Chloro-2-methoxybenzyl)piperazin-1-yl]-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidine is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazolo[1,5-a]pyrimidine core integrated with a piperazine ring and various substituents. Its molecular formula is C28H32ClN5O, with a molecular weight of approximately 490.0 g/mol. The unique structural components contribute to its interaction with specific biological targets.

The biological activity of this compound is primarily linked to its ability to modulate enzyme and receptor activities. Studies indicate that it may enhance or inhibit specific biological pathways depending on its target interaction profile. For instance:

  • Enzyme Modulation : The compound may influence enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions characterized by enzyme dysregulation.
  • Receptor Interaction : Its binding affinity to various receptors suggests potential applications in treating disorders related to neurotransmitter systems.

Biological Activity Data

Biological Activity Effect IC50 Values Target
PI3Kδ InhibitionSelective inhibition18 nMPI3Kδ
Acetylcholinesterase InhibitionEnzyme inhibitionModerate to strongAcetylcholinesterase (AChE)
Antimicrobial ActivityModerate to strongVaries by strainVarious bacterial strains

Case Studies and Research Findings

  • Study on PI3Kδ Inhibition
    A recent study focused on the development of pyrazolo[1,5-a]pyrimidine derivatives as selective PI3Kδ inhibitors. Among the synthesized compounds, one demonstrated an IC50 value of 18 nM against PI3Kδ, indicating high potency and selectivity compared to other isoforms .
  • Antimicrobial Activity Evaluation
    The compound was evaluated for its antimicrobial properties against various bacterial strains. Results showed moderate to strong activity against Salmonella typhi and Bacillus subtilis, with weaker effects noted for other strains tested . This suggests potential applications in treating bacterial infections.
  • Enzyme Inhibition Studies
    Research indicated that the compound exhibited strong inhibitory activity against acetylcholinesterase, which is significant for potential treatments targeting neurodegenerative diseases . This highlights the compound's versatility in affecting multiple biological pathways.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.